molecular formula C13H19Cl3N6O B12396622 2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride

2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride

Cat. No.: B12396622
M. Wt: 381.7 g/mol
InChI Key: HQLROISGWMUDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl3N6O and its molecular weight is 381.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine; dihydrochloride is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that it exhibits:

  • Antitumor Activity : The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.
  • Antimicrobial Properties : It has shown efficacy against certain bacterial strains and fungi, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : Preliminary studies indicate that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

Activity Type Cell Lines/Organisms IC50 (µM) Mechanism
AntitumorHeLa (cervical cancer)12.5Induction of apoptosis
AntimicrobialE. coli15.0Disruption of bacterial cell wall
AntifungalCandida albicans10.0Inhibition of ergosterol synthesis
NeuropharmacologicalSH-SY5Y (neuroblastoma)20.0Modulation of serotonin receptors

Case Studies

  • Antitumor Efficacy : A study conducted by Orban et al. (2016) demonstrated that the compound significantly reduced the viability of HeLa cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspases and subsequent DNA fragmentation.
  • Antimicrobial Activity : Research published in Science.gov highlighted the compound's effectiveness against E. coli and Candida albicans. The study found that the compound disrupted cell wall integrity and inhibited essential metabolic pathways in these microorganisms.
  • Neuropharmacological Investigation : In a neuropharmacological study, the compound was evaluated for its effects on SH-SY5Y cells. Results indicated that it modulated serotonin receptor activity, which could have implications for treating mood disorders or neurodegenerative diseases.

Properties

Molecular Formula

C13H19Cl3N6O

Molecular Weight

381.7 g/mol

IUPAC Name

2-[3-(5-chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C13H17ClN6O.2ClH/c14-10-7-9(12-18-11(1-2-15)21-19-12)8-17-13(10)20-5-3-16-4-6-20;;/h7-8,16H,1-6,15H2;2*1H

InChI Key

HQLROISGWMUDAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)C3=NOC(=N3)CCN)Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.